molecular formula C8H14O3 B1456839 2-Oxaspiro[3.3]heptane-6,6-diyldimethanol CAS No. 24287-84-1

2-Oxaspiro[3.3]heptane-6,6-diyldimethanol

Cat. No. B1456839
CAS RN: 24287-84-1
M. Wt: 158.19 g/mol
InChI Key: DXCVEOPAOSSOOE-UHFFFAOYSA-N
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Description

“2-Oxaspiro[3.3]heptane-6,6-diyldimethanol” is a chemical compound with the molecular formula C8H14O3 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material termed SDF-OMeTAD has been designed and synthesized via a two-step reaction .


Molecular Structure Analysis

The molecular weight of “2-Oxaspiro[3.3]heptane-6,6-diyldimethanol” is 158.20 . The structure of a related compound, 2-Oxaspiro[3.3]heptane, is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Chemical Properties

2-Oxaspiro[3.3]heptane derivatives exhibit unique chemical behaviors and have diverse applications in synthetic organic chemistry. An improved synthesis method for the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane has been developed, highlighting its stable and soluble sulfonic acid salt form. This advancement enables broader reaction condition access, demonstrating the compound's utility in chemical synthesis and potential drug development processes (van der Haas et al., 2017).

Biocatalytic Applications

The desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative through biocatalytic ketoreductase-mediated reduction is another significant application. This method provides access to enantiomers with high enantiomeric excess (ee), converting the axially chiral alcohol into various building blocks such as ester alcohol, amino acid, and amino alcohol. This technique showcases the compound's relevance in creating stereoselectively enriched intermediates for pharmaceutical synthesis (O'Dowd et al., 2022).

Photocatalytic Transformations

Innovative photocatalytic applications of 2-oxaspiro[3.3]heptane derivatives are being explored, such as the intermolecular cross-selective [2 + 2] photocycloaddition reaction. This reaction, facilitated by a commercially available Ir(III) photosensitizer under blue light irradiation, enables the synthesis of polysubstituted 2-oxaspiro[3.3]heptanes. Such transformations are particularly valuable in medicinal chemistry for generating compounds with gem-dimethyl and carbonyl bioisosteres, illustrating the potential for 2-oxaspiro[3.3]heptane derivatives in drug design and development (Murray et al., 2021).

Coordination Chemistry

The structural properties of spirocyclic compounds, including 2-oxaspiro[3.3]heptane derivatives, have also been explored in coordination chemistry. These compounds have been utilized as molecular rigid rods in the coordination of transition metal centers, showcasing their versatility in forming complex structures with potential applications in catalysis and materials science (Petrukhina et al., 2005).

properties

IUPAC Name

[6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-3-7(4-10)1-8(2-7)5-11-6-8/h9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCVEOPAOSSOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(CO)CO)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856805
Record name (2-Oxaspiro[3.3]heptane-6,6-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxaspiro[3.3]heptane-6,6-diyl)dimethanol

CAS RN

24287-84-1
Record name (2-Oxaspiro[3.3]heptane-6,6-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxaspiro[3.3]heptane-6,6-diyldimethanol
Reactant of Route 2
2-Oxaspiro[3.3]heptane-6,6-diyldimethanol
Reactant of Route 3
2-Oxaspiro[3.3]heptane-6,6-diyldimethanol
Reactant of Route 4
2-Oxaspiro[3.3]heptane-6,6-diyldimethanol
Reactant of Route 5
2-Oxaspiro[3.3]heptane-6,6-diyldimethanol
Reactant of Route 6
2-Oxaspiro[3.3]heptane-6,6-diyldimethanol

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